molecular formula C5H7NO2S B3287242 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid CAS No. 84184-18-9

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

Cat. No. B3287242
CAS RN: 84184-18-9
M. Wt: 145.18 g/mol
InChI Key: AYLFNWRGEZKWFP-UHFFFAOYSA-N
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Description

“2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid”, also known as Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate, is a chemical compound with the empirical formula C5H6NNaO2S . It is a useful reagent for preparing thiazoline and oxazoline substrates .


Molecular Structure Analysis

The molecular structure of “2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid” can be represented by the SMILES string O=C (C (CS1)N=C1C)O [Na] . The compound has a molecular weight of 167.16 .


Physical And Chemical Properties Analysis

“2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid” are not available, thiazoles are a focus of ongoing research due to their presence in many biologically active compounds . They have diverse biological activities and are being explored for potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFNWRGEZKWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 2
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 3
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2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 4
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 6
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

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